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molecular formula C10H9ClN2 B8773724 5-Chloro-1-methyl-3-phenyl-1H-pyrazole CAS No. 59803-60-0

5-Chloro-1-methyl-3-phenyl-1H-pyrazole

Cat. No. B8773724
M. Wt: 192.64 g/mol
InChI Key: KZXLYZPMOREIDC-UHFFFAOYSA-N
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Patent
US04091106

Procedure details

To a solution of phosphorous oxychloride (2,015 g, 19 moles) is added solid 1-methyl-3-phenylpyrazolin-5-one (2,073 g, 11.9 moles) with stirring and warming. At 100° C. the mixture becomes homogeneous. The reflux temperature rises from 119° C. to 143° C. over a period of 30 hours. After cooling the mixture is poured into ice and water (8 l) with stirring. After 4 hours the slurry is filtered and the filter cake added to 4 l of water containing 1.5 l of 10% sodium hydroxide solution with stirring. Removal of the solid by filtration followed by a recrystallization from hexane yields 1,523 g of product, having a melting point ranging from 61° C. to 62° C.
Quantity
19 mol
Type
reactant
Reaction Step One
Quantity
11.9 mol
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH3:6][N:7]1[C:11](=O)[CH:10]=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[NH:8]1>O>[Cl:3][C:11]1[N:7]([CH3:6])[N:8]=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
19 mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
11.9 mol
Type
reactant
Smiles
CN1NC(=CC1=O)C1=CC=CC=C1
Step Two
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warming
CUSTOM
Type
CUSTOM
Details
At 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
After 4 hours the slurry is filtered
Duration
4 h
ADDITION
Type
ADDITION
Details
the filter cake added to 4 l of water containing 1.5 l of 10% sodium hydroxide solution
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Removal of the solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
followed by a recrystallization from hexane

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
ClC1=CC(=NN1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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